![molecular formula C19H23NO3 B14713957 2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate CAS No. 13381-83-4](/img/structure/B14713957.png)
2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate is an organic compound with a complex structure. It consists of an ethyl group attached to a 3-methylphenyl amino group, which is further connected to an ethyl group and a 4-methoxybenzoate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate typically involves a multi-step process. One common method includes the reaction of 3-methylphenylamine with ethyl bromide to form N-ethyl-3-methylphenylamine. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[Ethyl(3-methylphenyl)amino]ethanol
- 2-[Ethyl(3-methylphenyl)amino]ethyl acetate
- 2-[Ethyl(3-methylphenyl)amino]ethyl benzoate
Uniqueness
2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
13381-83-4 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(N-ethyl-3-methylanilino)ethyl 4-methoxybenzoate |
InChI |
InChI=1S/C19H23NO3/c1-4-20(17-7-5-6-15(2)14-17)12-13-23-19(21)16-8-10-18(22-3)11-9-16/h5-11,14H,4,12-13H2,1-3H3 |
InChI Key |
KMUMYGXXSDMTBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=C(C=C1)OC)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


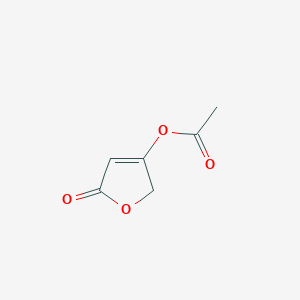
![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
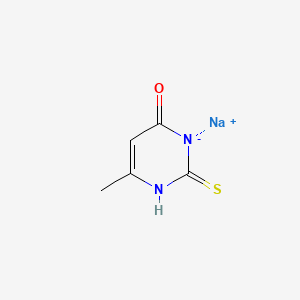

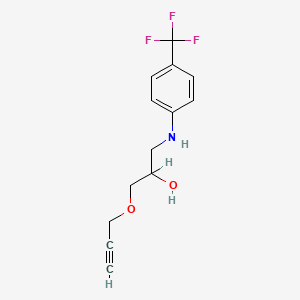
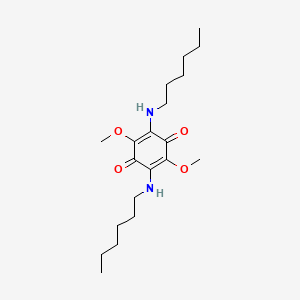


![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)

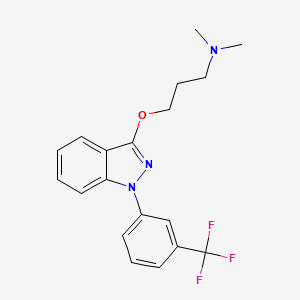

![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)

